molecular formula C14H19ClN2O4S B513088 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-46-7

1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513088
CAS No.: 942702-46-7
M. Wt: 346.8g/mol
InChI Key: XFCJXOHEBHIBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of uracil amides, which cleave poly (ADP-ribose) polymerase, were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. In one study, thiouracil amide compounds were found to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine, a core structural component of many pharmacologically active compounds, demonstrates significant therapeutic versatility. The molecule, 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, falls within this classification, suggesting potential pharmaceutical applications. Piperazine derivatives are well-recognized for their broad therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects, among others. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting compounds. Thus, the specific structure of this compound may offer unique pharmacological benefits, warranting further investigation into its specific applications and efficacy across a range of conditions (Rathi et al., 2016).

Anti-Mycobacterial Potential

Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Given the structural relevance, this compound could potentially serve as a building block in the design of new anti-TB molecules. The review of anti-mycobacterial compounds over the past five decades emphasizes the importance of piperazine as a critical component, highlighting the potential for developing effective anti-mycobacterial agents with improved safety, selectivity, and cost-effectiveness (Girase et al., 2020).

Metabolic Insights and Drug Interaction Potential

The metabolism of arylpiperazine derivatives, such as this compound, involves extensive pre-systemic and systemic processes including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on neurotransmitter receptors and have been used in clinical applications for depression, psychosis, and anxiety. Understanding the metabolic pathways and interactions of such compounds is crucial for assessing their therapeutic potential and safety profile, as well as their implications for drug design and development (Caccia, 2007).

Properties

IUPAC Name

1-[4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJXOHEBHIBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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